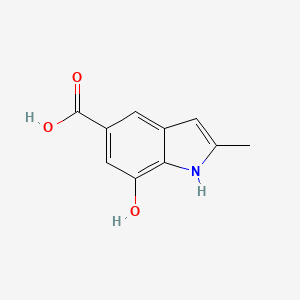
7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid typically involves the modification of indole derivatives. One common method includes the esterification of indole-5-carboxylic acid followed by specific functional group modifications . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electropolymerization have been investigated for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid has numerous scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Uniqueness
7-Hydroxy-2-methyl-1H-indole-5-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-2-6-3-7(10(13)14)4-8(12)9(6)11-5/h2-4,11-12H,1H3,(H,13,14) |
InChI Key |
SNGWNKIOCVNRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















